molecular formula C22H16ClN3 B12893517 (E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine CAS No. 89185-69-3

(E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine

Cat. No.: B12893517
CAS No.: 89185-69-3
M. Wt: 357.8 g/mol
InChI Key: GGKZGKYEVGKXFA-UHFFFAOYSA-N
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Description

4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a diphenyl-pyrazole moiety, and an aniline group

Preparation Methods

The synthesis of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Condensation with Aniline: The final step involves the condensation of the chloro-substituted pyrazole with aniline in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Mechanism of Action

The mechanism of action of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Properties

CAS No.

89185-69-3

Molecular Formula

C22H16ClN3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-(2,5-diphenylpyrazol-3-yl)methanimine

InChI

InChI=1S/C22H16ClN3/c23-18-11-13-19(14-12-18)24-16-21-15-22(17-7-3-1-4-8-17)25-26(21)20-9-5-2-6-10-20/h1-16H

InChI Key

GGKZGKYEVGKXFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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